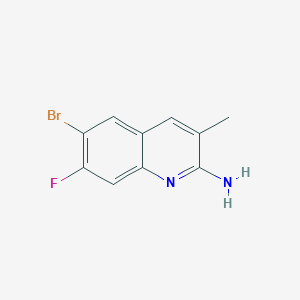
6-Bromo-7-fluoro-3-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-3-methylquinolin-2-amine is a chemical compound with a quinoline structure . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It contains a benzene ring fused with a pyridine ring . The compound is a part of a larger family of quinoline derivatives, which have been widely studied due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of various health threats .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
1. Fluorescence Sensing Properties
A study by Hazra et al. (2018) investigated the fluorescence sensing properties of two positional isomers, 6-QMP and 2-QMP, which relate to the chemical family of 6-Bromo-7-fluoro-3-methylquinolin-2-amine. These compounds displayed dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions, with varying intensities of fluorescence enhancement. These findings are significant for the development of sensitive materials for detecting these metal ions (Hazra et al., 2018).
2. Synthetic Chemistry
Research by Choi and Chi (2004) explored the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione. The study delved into the chemistry of transformation and nucleophilic amination reactions involving these compounds, which are structurally related to 6-Bromo-7-fluoro-3-methylquinolin-2-amine. This research contributes to understanding the synthetic routes and mechanisms of such quinoline derivatives (Choi & Chi, 2004).
3. Radiopharmaceutical Applications
A study by Collier et al. (2017) reported on the use of Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), a compound structurally similar to 6-Bromo-7-fluoro-3-methylquinolin-2-amine. This novel PET radiopharmaceutical shows potential for detecting human neurofibrillary tangles, which are crucial for understanding and diagnosing neurodegenerative diseases such as Alzheimer's (Collier et al., 2017).
4. Molecular Docking and Anticancer Properties
Mphahlele et al. (2018) investigated a series of indole-aminoquinazolines for their anticancer properties. These compounds, prepared via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, were evaluated against various cancer cell lines. The study provides insights into the potential anticancer activities of compounds structurally related to 6-Bromo-7-fluoro-3-methylquinolin-2-amine (Mphahlele et al., 2018).
5. Neuropharmacological Research
Research by Pesarico et al. (2017) on 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound related to 6-Bromo-7-fluoro-3-methylquinolin-2-amine, indicated its effectiveness in reversing self-care behavior reduction induced by maternal separation stress in rats. The study suggests modulation of glutamatergic/GABAergic systems as a mechanism, highlighting the neuropharmacological potential of such compounds (Pesarico et al., 2017).
Future Directions
The future directions in the study of quinoline derivatives like 6-Bromo-7-fluoro-3-methylquinolin-2-amine could involve the development of new synthesis methods, exploration of novel biological activities, and the design of more potent and less toxic derivatives for the treatment of various health threats .
properties
IUPAC Name |
6-bromo-7-fluoro-3-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHQAORMGGLPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N=C1N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-fluoro-3-methylquinolin-2-amine | |
CAS RN |
1565526-63-7 |
Source


|
| Record name | 6-bromo-7-fluoro-3-methylquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)
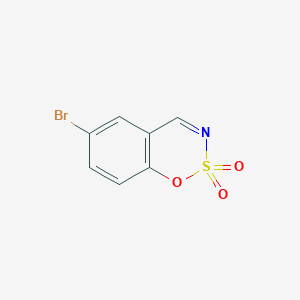
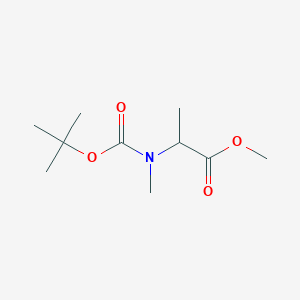
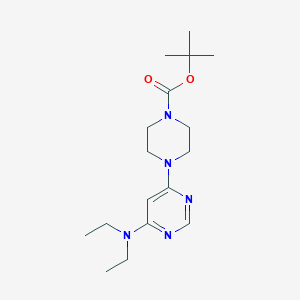
![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)
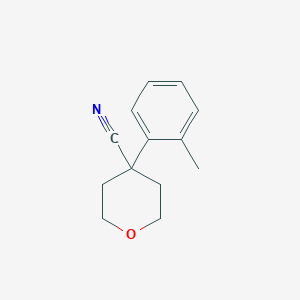
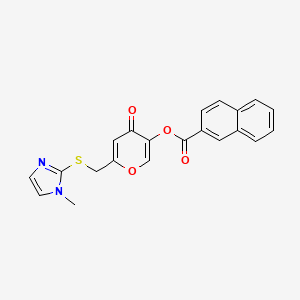
![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
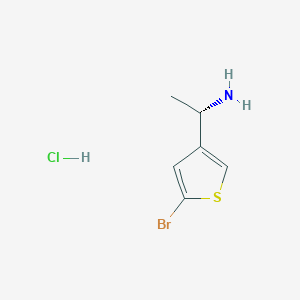
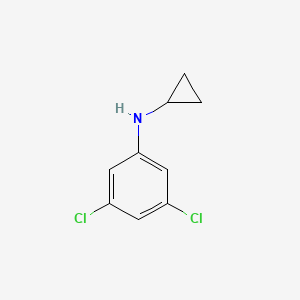
![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)
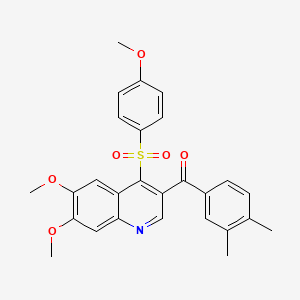
![3-(2-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2822871.png)